1-Ethyl-4-iodo-1H-imidazole
Overview
Description
1-Ethyl-4-iodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound features an ethyl group at the first position and an iodine atom at the fourth position of the imidazole ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Ethyl-4-iodo-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulfoxide, followed by subsequent reactions with an aldehyde and ammonium acetate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine with an azide group.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazole derivatives with different oxidation states.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
1-Ethyl-4-iodo-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. In chemical reactions, the ethyl and iodine substituents can direct the reactivity of the imidazole ring, facilitating various transformations .
Comparison with Similar Compounds
1-Ethyl-4-iodo-1H-imidazole can be compared with other substituted imidazoles, such as:
1-Methyl-4-iodo-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.
1-Ethyl-4-bromo-1H-imidazole: The bromine atom can be compared with iodine, showing differences in reactivity and coupling efficiency.
1-Ethyl-2-iodo-1H-imidazole:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
Overview
1-Ethyl-4-iodo-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. The specific substitutions at the first and fourth positions—an ethyl group and an iodine atom, respectively—impart unique chemical properties that are of significant interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative efficacy against similar compounds.
Target Interactions
this compound exhibits a variety of biological activities through its interactions with enzymes and receptors. The iodine atom enhances its binding affinity via halogen bonding, while the ethyl group influences the compound's lipophilicity and membrane permeability, facilitating cellular uptake.
Biochemical Pathways
The compound is known to affect several biochemical pathways, leading to various pharmacological effects such as:
- Antitumor Activity : Induces apoptosis in cancer cells by modulating protein expressions related to cell survival (e.g., increasing Bax and decreasing Bcl-2) .
- Antimicrobial Properties : Exhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .
Biological Activities
This compound has been reported to possess a wide range of biological activities:
Antitumor Studies
A recent study evaluated the pro-apoptotic activity of this compound derivatives in vitro. The compound demonstrated a significant increase in apoptosis rates in HeLa cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . The results indicated a 68.2% apoptosis rate at optimal concentrations, suggesting its potential as a novel antitumor agent.
Antimicrobial Efficacy
In antimicrobial assessments, various derivatives of imidazoles were synthesized and tested for their effectiveness against common pathogens. This compound showed considerable inhibition zones against E. coli and B. subtilis, highlighting its potential utility in treating bacterial infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other imidazole derivatives:
Compound | Key Features | Biological Activity |
---|---|---|
1-Ethylimidazole | Lacks iodine; lower reactivity | Moderate antibacterial properties |
4-Iodoimidazole | Lacks ethyl group; different lipophilicity | Enhanced antifungal activity |
1-Methyl-4-iodo-1H-imidazole | Similar structure but with methyl group | Comparable antitumor activity but less selective |
Properties
IUPAC Name |
1-ethyl-4-iodoimidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAIWQFKZWNINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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